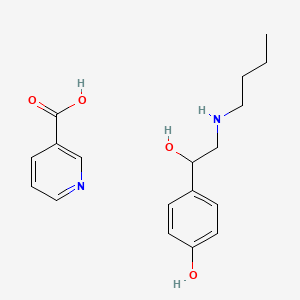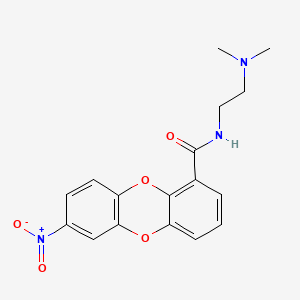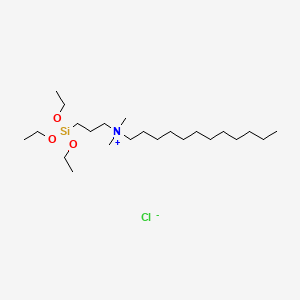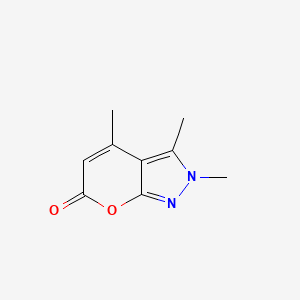
Einecs 251-319-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 251-319-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H3)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various types of polymerization reactions, including:
Addition Polymerization: The free radicals generated by the decomposition of 2,2’-Azobis(2-methylpropionitrile) add to monomers, leading to the formation of polymer chains.
Substitution Reactions: In some cases, the radicals can participate in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve both the initiator and the monomers.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then react with monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, copolymers, and block copolymers. It is also used in the study of radical reactions and mechanisms.
Biology: In biological research, it is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.
Medicine: It has applications in drug delivery systems, where it is used to create polymeric nanoparticles for controlled drug release.
Industry: In industrial applications, it is used in the production of plastics, rubbers, and other polymeric materials. It is also used in the manufacture of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:
CH3C(CN)(N2H3)CH3→2CH3C(CN)N2H2
These free radicals then initiate polymerization by reacting with monomers to form polymer chains. The radicals can also propagate the polymerization process by reacting with additional monomers, leading to the growth of the polymer chain.
Comparaison Avec Des Composés Similaires
2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and ability to generate radicals at relatively low temperatures. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures and generates different types of radicals.
Azobisisobutyronitrile (AIBN): Similar in structure and function, but with different decomposition temperatures and radical generation rates.
Di-tert-butyl Peroxide: Used in high-temperature polymerizations, but less efficient at lower temperatures compared to 2,2’-Azobis(2-methylpropionitrile).
Each of these compounds has its own unique properties and applications, making 2,2’-Azobis(2-methylpropionitrile) a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
32981-34-3 |
|---|---|
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2.C6H5NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;8-6(9)5-2-1-3-7-4-5/h4-7,12-15H,2-3,8-9H2,1H3;1-4H,(H,8,9) |
Clé InChI |
LAXWZPSLEWFPNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(C1=CC=C(C=C1)O)O.C1=CC(=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)





